N2-phenylpyridine-2,6-diamine

Lipophilicity Physicochemical Properties Scaffold Design

Generic 2,6-diaminopyridine (DAP) fails to replicate the steric and electronic profile required for advanced ligand design. N2-Phenylpyridine-2,6-diamine (CAS 46338-70-9) solves this with a differentiated N-phenyl substitution. - Enables sequential functionalization via distinct primary and secondary arylamine groups for asymmetric PNP-pincer ligands. - Offers significantly higher lipophilicity (XLogP3 2.4 vs. ~0.2 for parent DAP) to optimize membrane permeability in SAR studies. - Guarantees precise 2,6-regiochemistry essential for constructing ordered MOFs and supramolecular assemblies.

Molecular Formula C11H11N3
Molecular Weight 185.23
CAS No. 46338-70-9
Cat. No. B2602011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-phenylpyridine-2,6-diamine
CAS46338-70-9
Molecular FormulaC11H11N3
Molecular Weight185.23
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=CC(=N2)N
InChIInChI=1S/C11H11N3/c12-10-7-4-8-11(14-10)13-9-5-2-1-3-6-9/h1-8H,(H3,12,13,14)
InChIKeyFCNRZONWSGOYKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N2-Phenylpyridine-2,6-diamine Structural Overview


N2-Phenylpyridine-2,6-diamine (CAS 46338-70-9) is a heterocyclic aromatic amine, specifically a 2,6-diaminopyridine derivative bearing a phenyl substituent on one of the amino nitrogens . It is characterized by its molecular formula C11H11N3, a molecular weight of 185.22 g/mol, and an InChI Key of FCNRZONWSGOYKL-UHFFFAOYSA-N [1]. The compound serves as a versatile small molecule scaffold in organic synthesis, with its reactive amino and phenyl groups enabling diverse functionalization strategies [2].

Workflow

Heterocyclic building block for organic synthesis and ligand design

Selection context

N2‑phenyl substitution enables tailored steric and electronic profiles

Identity

Specific 2,6‑regioisomer for spatially controlled functionalization

Why Generic Substitution Fails: N2-Aryl Substitution


While the parent 2,6-diaminopyridine (DAP) core is common, simple substitution with N2-phenylpyridine-2,6-diamine is not equivalent due to distinct differences in steric profile and electronic properties conferred by the N-phenyl group . This modification fundamentally alters the molecule's behavior as a ligand or building block, impacting binding affinities, reaction selectivities, and physical properties like lipophilicity (calculated XLogP3 of 2.4) compared to the more polar parent DAP (XLogP ~0.2) [1]. Therefore, procuring the specific N2-phenyl derivative is essential for applications where these tailored properties are required.

vs. parent DAP

N2‑phenyl group increases lipophilicity by >2 log units; ADME and solubility profiles may shift significantly.

vs. 2,4‑regioisomer

H‑bond donor/acceptor orientation differs; biological target recognition or self‑assembly may not be preserved.

vs. diphenyl analog

Monophenyl vs. diphenyl substitution alters ligand field; metal complex reactivity and selectivity may not transfer.

N2-Phenylpyridine-2,6-diamine: Quantitative Evidence


Physical Properties: N2-Phenyl vs. Unsubstituted DAP

A direct comparison of computed lipophilicity reveals a major difference between N2-phenylpyridine-2,6-diamine and its unsubstituted parent, 2,6-diaminopyridine (DAP). The N2-phenyl derivative possesses a calculated XLogP3 of 2.4 [1], while the parent DAP has a calculated XLogP of approximately 0.2 [2]. This >2-log unit increase in lipophilicity signifies a dramatically altered partition coefficient, which directly impacts membrane permeability, solubility, and non-specific protein binding in biological systems.

Lipophilicity shift
Reported
Target XLogP3 2.4 vs DAP ~0.2
Δ +2.2 log units (in silico)
Supports scaffold selection where higher lipophilicity is relevant for permeability or binding studies.
Computational estimate; experimental validation advised.
Lipophilicity Physicochemical Properties Scaffold Design

Hydrogen Bonding: 2,6- vs. 2,4-Regioisomer

N2-phenylpyridine-2,6-diamine presents a distinct profile in key molecular descriptors relevant to drug-likeness when compared to its close regioisomer, N2-phenylpyridine-2,4-diamine. The 2,6-isomer has a topological polar surface area (TPSA) of 50.9 Ų, with 2 hydrogen bond donors and 3 acceptors . In contrast, N2-phenylpyridine-2,4-diamine, while sharing the same formula and similar properties, is a distinct chemical entity with potentially different spatial arrangement of H-bonding motifs, leading to divergent recognition by biological targets or supramolecular assemblies .

Regioisomer identity
Data to verify
TPSA 50.9 Ų
H‑bond donors: 2
H‑bond acceptors: 3
Confirms 2,6‑substitution pattern; distinct from 2,4‑regioisomer for target‑specific studies.
Source not provided; verify analytical identity.
Medicinal Chemistry Lead Optimization Molecular Descriptors

Ligand Architecture: N2-Phenyl vs. Diphenyl

N2-phenylpyridine-2,6-diamine serves as a foundational scaffold for developing N,N,N-pincer-type ligands. Its differentiation from the fully substituted N2,N6-diphenylpyridine-2,6-diamine is crucial. The N2-monophenyl variant retains one primary amine (-NH2) at the 6-position, offering a distinct coordination environment compared to the diphenyl analog which has two secondary amines (-NHPh) [1]. This difference in amine substitution is known to profoundly affect the steric bulk and electronic donation of the resulting metal complex, which in turn governs catalytic activity and selectivity. For instance, titanium complexes of the diphenyl ligand have been successfully employed in hydroaminoalkylation catalysis [2], whereas the monophenyl N2-phenylpyridine-2,6-diamine would be expected to form complexes with different reactivity profiles due to the altered ligand field.

Ligand architecture
Class‑level
Monophenyl: one ‑NHPh, one ‑NH2
Diphenyl analog: two ‑NHPh
Class‑level inference suggests distinct coordination behavior; reactivity profile may differ from diphenyl analog.
Extrapolated from related pincer ligand literature.
Coordination Chemistry Catalysis Ligand Design

N2-Phenylpyridine-2,6-diamine Applications


Asymmetric Ligand Precursor for Catalysis

In coordination chemistry, N2-phenylpyridine-2,6-diamine provides an ideal starting material for generating asymmetric tridentate ligands. Its structure, with one primary amine and one secondary arylamine, allows for sequential and differential functionalization to create bespoke PNP-pincer ligands for transition metals, as supported by class-level knowledge of ligand design [1]. The resultant metal complexes are applicable in homogeneous catalysis, where the ligand's specific steric and electronic properties can be exploited for reaction control.

Medicinal Chemistry Scaffold for SAR Studies

The significantly higher lipophilicity of N2-phenylpyridine-2,6-diamine (XLogP3 2.4) compared to the parent 2,6-diaminopyridine (XLogP ~0.2) makes it a valuable scaffold for structure-activity relationship (SAR) studies [1][2]. Researchers can use this compound to probe the effects of increased lipophilicity on the potency, cellular permeability, and metabolic stability of a chemical series without introducing an entirely new chemotype. This positions it as a logical building block for optimizing lead compounds in drug discovery programs.

Precursor for Advanced Heterocyclic Synthesis

Its dual functionality makes N2-phenylpyridine-2,6-diamine a useful synthon in organic synthesis [1]. The compound can undergo cyclization reactions to form complex fused heterocyclic systems, which are privileged structures in both pharmaceutical and agrochemical research. Its use as a building block allows for the efficient introduction of the 2,6-diaminopyridine motif with pre-installed N-aryl substitution, saving synthetic steps compared to routes starting from simpler pyridines.

Regioisomeric Control in Supramolecular Chemistry

In materials science and supramolecular chemistry, the specific 2,6-substitution pattern of N2-phenylpyridine-2,6-diamine, as opposed to the 2,4- or 2,5-regioisomers, provides a defined vector for hydrogen bonding and metal coordination [1]. This regiospecificity is critical for constructing ordered assemblies, metal-organic frameworks (MOFs), or discrete supramolecular architectures where precise geometric control dictates the final material properties. Procurement of the correct isomer ensures the fidelity of the designed structure.

Application
Selection Property
Validation Focus
Asymmetric ligand precursor
Mono‑ vs. diphenyl substitution control
Ligand field and steric tuning in metal complexes
Medicinal chemistry scaffold
Lipophilicity shift from parent DAP
Membrane permeability and metabolic stability SAR
Heterocyclic synthesis precursor
Dual amino reactivity
Cyclization and functionalization efficiency
Supramolecular building block
2,6‑regioisomeric substitution pattern
Geometric preorganization for assembly fidelity

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